N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide
Overview
Description
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPA belongs to the class of benzoxazole derivatives and has been shown to have various biochemical and physiological effects on living organisms.
Mechanism of Action
The mechanism of action of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and cytokines. It also has been shown to activate various antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Biochemical and Physiological Effects
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide has been shown to have various biochemical and physiological effects on living organisms. It has been shown to reduce inflammation, oxidative stress, and cell death in various disease models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high stability. However, its limitations include its relatively low solubility in water and its limited availability in the market.
Future Directions
There are several future directions for research on N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide. First, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications in various diseases. Second, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could improve its clinical potential. Third, the evaluation of its safety and toxicity in human clinical trials is necessary before its use as a therapeutic agent. Finally, the exploration of its potential applications in other fields, such as agriculture and environmental science, could lead to new discoveries and innovations.
Scientific Research Applications
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-2-17-8-14-22-21(16-17)26-24(28-22)19-10-12-20(13-11-19)25-23(27)15-9-18-6-4-3-5-7-18/h3-8,10-14,16H,2,9,15H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPNMZCUNOWJIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.